A-Styrenylmagnesium bromide

Vue d'ensemble

Description

A-Styrenylmagnesium bromide is a chemical compound that is widely used in the field of organic chemistry. It is a powerful reagent that is used in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Iron-Catalyzed Hydromagnesiation

Styrenylmagnesium bromide has been employed in iron-catalyzed hydromagnesiation processes. This method is used for synthesizing benzylic Grignard reagents, with applications in the synthesis of various organic compounds like Ibuprofen. The method demonstrates the ability of styrenylmagnesium bromide to form stable and effective reagents for organic synthesis (Greenhalgh et al., 2014).

Intermolecular Hydroamination

Styrenylmagnesium bromide plays a role in iron-catalyzed formal hydroamination of alkenes. This process exhibits excellent Markovnikov regioselectivity and is crucial for the hydroamination of styrene and its derivatives (Huehls et al., 2014).

Mizoroki-Heck-Type Reaction

This compound is used in cobalt-mediated Mizoroki-Heck-type reactions. It is involved in the treatment of epoxides and styrenes, leading to the formation of homocinnamyl alcohol, a significant intermediate in organic synthesis (Ikeda et al., 2004).

Oligomerization and Block Copolymerization

Styrenylmagnesium bromide is utilized in the controlled oligomerization of styrene. This process enables the synthesis of living oligostyrenes, which can be used as macromonomers for block copolymerization, leading to the creation of innovative polymer structures (Zinck et al., 2007).

Polymerization Initiators

It also finds application in the bulk polymerization of styrene. Styrenylmagnesium bromide, in combination with other catalysts, can initiate polymerization processes to produce oligostyrenes with specific molecular weights and distributions (Bogaert et al., 2000).

Mécanisme D'action

Target of Action

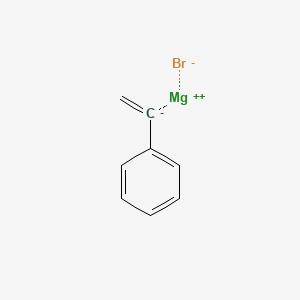

A-Styrenylmagnesium bromide, also known as this compound or MFCD07698748, is an organometallic compound Instead, it is used as a reagent in organic synthesis, where it can react with a variety of compounds to form new bonds .

Mode of Action

The mode of action of this compound is primarily through its role as a Grignard reagent . Grignard reagents are powerful tools in organic chemistry, allowing for the formation of carbon-carbon bonds. In the presence of a suitable electrophile, the carbon atom in the this compound molecule can form a new bond, leading to the synthesis of complex organic compounds .

Pharmacokinetics

It is a chemical reagent used in laboratories for the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the formation of carbon-carbon bonds . The exact nature of these compounds depends on the specific reactions and conditions used in the synthesis.

Action Environment

This compound is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (such as nitrogen or argon) and using dry solvents . The stability, reactivity, and efficacy of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of other reagents .

Propriétés

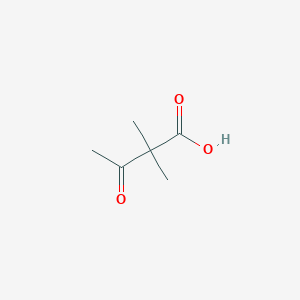

IUPAC Name |

magnesium;ethenylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHQBQAJVFDYRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)

![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)

![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)